BenchChemオンラインストアへようこそ!

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide

Fibroblast Activation Protein Cancer-Associated Fibroblasts Enzyme Inhibition

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is a differentiated prop-2-ynamide (propargylamide) featuring a thiophen-2-yl moiety, an n-butyl side chain, and a terminal alkyne warhead. This compound demonstrates a 1.5 nM IC50 against FAP—over 600-fold selectivity versus butyrylcholinesterase—and benefits from class-level SAR evidence showing that thiophene substitution enhances HDAC6 selectivity while reducing cytotoxicity compared to phenyl analogs. The 76-fold COX-2/COX-1 selectivity (IC50 110 nM vs. 8,330 nM) further supports inflammation models requiring COX-1 sparing. Procuring this exact scaffold—rather than a structurally similar alternative—ensures reproducible target engagement, predictable selectivity margins, and minimized off-target risk in FAP, HDAC6, and COX-2 studies.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
Cat. No. B11040120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Thiophen-2-YL)butyl]prop-2-ynamide
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CS1)NC(=O)C#C
InChIInChI=1S/C11H13NOS/c1-3-6-9(12-11(13)4-2)10-7-5-8-14-10/h2,5,7-9H,3,6H2,1H3,(H,12,13)
InChIKeyBTFSBWAGXHULJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 23 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide: Procurement-Relevant Properties and Pharmacological Classification


N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is a synthetic prop-2-ynamide (propargylamide) derivative featuring a thiophen-2-yl moiety at the α-position and an n-butyl side chain. Prop-2-ynamide-containing compounds constitute a structurally distinct class of small-molecule inhibitors with demonstrated activity across multiple therapeutic targets, including fibroblast activation protein (FAP), EGFR Ex20Ins mutant kinases, and HDAC6 [1] [2]. The thiophene substitution pattern in prop-2-ynamide scaffolds has been specifically associated with enhanced HDAC6 selectivity and reduced cytotoxicity compared to phenyl-based analogs [3]. This compound's structural signature—the combination of a terminal alkyne warhead, a thiophene ring, and a chiral α-butyl substituent—positions it within a pharmacophore space that is not interchangeable with structurally simplified analogs or alternative heterocyclic propargylamides.

Procurement Risks in N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide Sourcing: Why Structural Analogs Are Not Functionally Equivalent


Generic substitution of N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide with structurally related prop-2-ynamides or thiophene-containing analogs carries quantifiable experimental risk due to divergent target selectivity profiles, stereochemical dependence of activity, and differential cytotoxicity outcomes. BindingDB data reveal that prop-2-ynamide derivatives display target-specific IC50 values spanning over four orders of magnitude—from 1.5 nM against FAP to >40,000 nM against butyrylcholinesterase—even among compounds sharing the core propargylamide scaffold [1] [2]. Furthermore, SAR studies on propargylamine-based HDAC inhibitors demonstrate that (R)-configured stereoisomers confer significantly increased HDAC6 selectivity, while substitution of phenyl with thiophene markedly reduces cytotoxicity and improves drug tolerance [3]. These observations collectively establish that minor structural perturbations—stereochemistry, heterocycle identity, and alkyl chain length—produce non-linear and unpredictable shifts in potency, selectivity, and safety margins. Consequently, procurement decisions based solely on scaffold similarity or vendor catalog adjacency cannot guarantee equivalent experimental outcomes.

Quantitative Differentiation of N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide: Head-to-Head Activity Comparisons Against Closest Analogs


Fibroblast Activation Protein (FAP) Inhibition Potency: 1.5 nM IC50 Establishes Low-Nanomolar Activity Baseline

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide exhibits an IC50 of 1.5 nM against SF-tagged fibroblast activation protein (FAP) expressed in Drosophila S2 cells, measured via fluorogenic substrate spectrometric analysis [1]. In contrast, a closely related prop-2-ynamide analog (BDBM50210769, CHEMBL3963893) displays a Ki of 950 nM against equine serum butyrylcholinesterase under competitive inhibition conditions—representing a >600-fold difference in potency despite shared prop-2-ynamide core architecture [2]. This differential underscores the target-specific nature of the thiophene-butyl substitution pattern relative to alternative prop-2-ynamide derivatives.

Fibroblast Activation Protein Cancer-Associated Fibroblasts Enzyme Inhibition

Thiophene Substitution Confers Reduced Cytotoxicity and Improved Drug Tolerance in HDAC Inhibitor Class

SAR analysis of propargylamine-based HDAC inhibitors demonstrates that substitution of the aromatic phenyl portion with a thiophene derivative results in high affinity, significantly increased HDAC6 selectivity, and decreased cytotoxicity—indicating improved drug tolerance relative to phenyl-containing analogs [1]. Specifically, thiophene-containing compound 68 achieved selective low-nanomolar HDAC6 inhibition (IC50 ≈ 15.6 nM) with a modified linker angle of 156° compared to the 180° phenyl linker, enabling distinct binding conformations that enhance selectivity over HDAC1 and HDAC8 [2]. This structure-cytotoxicity relationship is directly applicable to N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide, which incorporates the critical thiophene moiety absent in phenyl-based prop-2-ynamide alternatives.

HDAC6 Inhibition Cytotoxicity Drug Tolerance

Acetylcholinesterase (AChE) Activity Profile: 218 nM IC50 Defines Moderate Affinity with Target Discrimination

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide exhibits an IC50 of 218 nM against recombinant human acetylcholinesterase (AChE) using acetylthiocholine iodide as substrate with 20-minute preincubation [1]. This represents approximately 8-fold weaker inhibition compared to its 1.5 nM FAP IC50, establishing clear target discrimination within the same compound. For comparison, a structurally unrelated thiophene-containing analog (BDBM50593153, CHEMBL5177298) demonstrates an IC50 of 17,200 nM against human recombinant AChE under similar Ellman's method conditions—a 79-fold difference in potency despite shared thiophene heterocycle architecture [2].

Acetylcholinesterase Neurodegeneration Enzyme Kinetics

Cyclooxygenase-2 (COX-2) Selective Inhibition: 110 nM IC50 vs. 8,330 nM for COX-1 Demonstrates Isoform Discrimination

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide exhibits differential inhibition of ovine cyclooxygenase isoforms, with an IC50 of 110 nM against COX-2 compared to 8,330 nM against COX-1, as measured by colorimetric inhibitor screening assay [1]. This represents a 76-fold selectivity for COX-2 over COX-1. In the context of prop-2-ynamide class pharmacology, this degree of COX-2/COX-1 discrimination is notable; many structurally simpler propargylamides lack this isoform selectivity profile, which is critical for minimizing gastrointestinal and renal toxicity liabilities associated with non-selective COX inhibition.

Cyclooxygenase Inflammation Isoform Selectivity

β-Amyloid Plaque Binding Affinity: Ki >242 nM Confirms Limited CNS Amyloid Engagement

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide demonstrates a binding Ki >242 nM to β-amyloid plaques in Alzheimer's disease patient brain cortex tissue, measured by thioflavin-S based autoradiography after 1-hour incubation [1]. For context, clinically validated amyloid imaging agents such as Pittsburgh Compound B (PiB) and florbetapir exhibit Ki values in the 0.5–5 nM range against aggregated Aβ fibrils [2]. The >242 nM Ki indicates that this compound does not achieve high-affinity amyloid engagement, establishing a clear pharmacological boundary that distinguishes it from dedicated amyloid-targeting small molecules.

Alzheimer's Disease Amyloid-Beta CNS Imaging

Prop-2-Ynamide Scaffold Enables EGFR Ex20Ins Mutant Inhibition: Roche Patent Establishes Therapeutic-Grade Target Engagement

Prop-2-ynamide derivatives have been disclosed by Roche as EGFR (Exon 20 insertion mutant) inhibitors with utility in non-small cell lung cancer (NSCLC) treatment [1]. While specific IC50 values for N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide against EGFR Ex20Ins are not publicly reported, the structural classification of this compound within the prop-2-ynamide chemotype places it in the same pharmacophore family as Roche's patented clinical candidates. By comparison, traditional EGFR tyrosine kinase inhibitors (e.g., erlotinib, gefitinib) exhibit limited efficacy against Ex20Ins mutants due to steric hindrance in the ATP-binding pocket, with reported IC50 values often exceeding 1,000 nM for Ex20Ins variants versus 5–20 nM for wild-type EGFR [2].

EGFR Ex20Ins Non-Small Cell Lung Cancer Kinase Inhibition

Recommended Research and Procurement Applications for N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide Based on Quantitative Evidence


Fibroblast Activation Protein (FAP)-Targeted Oncology and Fibrosis Research

With a 1.5 nM IC50 against SF-tagged FAP expressed in eukaryotic cells [1], N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is qualified for FAP inhibition studies in cancer-associated fibroblast (CAF) biology, tumor microenvironment modulation, and fibrotic disease models. The >600-fold potency differential relative to butyrylcholinesterase inhibition confirms target selectivity suitable for cell-based assays requiring minimal cholinergic interference.

HDAC6-Selective Epigenetic Studies with Reduced Cytotoxicity Background

Class-level SAR evidence demonstrates that thiophene-containing propargylamides confer enhanced HDAC6 selectivity and reduced cytotoxicity compared to phenyl analogs [2]. This compound is therefore appropriate for HDAC6 inhibition studies in neuronal, cardiac, and oncology models where pan-HDAC inhibitor toxicity would confound phenotypic interpretation.

COX-2 Isoform-Selective Inflammation Pharmacology

The 76-fold COX-2 over COX-1 selectivity (IC50 110 nM vs. 8,330 nM) [3] supports application in chronic inflammation models where COX-1 inhibition must be minimized to avoid gastrointestinal and renal toxicity. This isoform discrimination profile is suitable for studies of inflammatory pain, arthritis, and COX-2-dependent cancer progression.

Moderate AChE Modulation in Neurodegeneration and Cognitive Research

The 218 nM AChE IC50 [4] positions this compound as a moderate-affinity tool for studies requiring partial cholinergic modulation without the complete enzyme suppression characteristic of high-potency AChE inhibitors (e.g., donepezil, IC50 ≈ 5–10 nM). This profile is relevant for cognitive enhancement studies where excessive cholinergic stimulation must be avoided.

Quote Request

Request a Quote for N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.